2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide
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Overview
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide is a chemical compound that belongs to the family of chromenone derivatives. It has been synthesized through various methods and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting oxidative stress and inflammation, as well as by modulating cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits biochemical and physiological effects such as reducing levels of reactive oxygen species, inhibiting pro-inflammatory cytokines, and inducing apoptosis in cancer cells. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate cell signaling pathways. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide. These include further investigation of its mechanism of action, identification of potential therapeutic targets, and development of more efficient synthesis methods. Additionally, studies on its potential use in combination with other drugs for the treatment of diseases such as cancer and neurodegenerative diseases are warranted.
Synthesis Methods
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide has been achieved through various methods, including the reaction of 4-hydroxycoumarin with 1-bromo-3-methyl-1-phenylpropene in the presence of a base, followed by acetylation with acetic anhydride and N-methylation with methyl iodide. Another method involves the reaction of 4-hydroxycoumarin with 1-bromo-3-methyl-1-phenylpropane in the presence of potassium carbonate, followed by acetylation with acetic anhydride and N-methylation with dimethyl sulfate.
Scientific Research Applications
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-15-11-19(23-16(2)13-22(26)28-20(23)12-15)27-14-21(25)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,11-13,17H,9-10,14H2,1-3H3,(H,24,25) |
InChI Key |
RRWPOJZQIDXNLL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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